molecular formula C36H32O15 B14785118 Theaflavin 3\'-O-gallate

Theaflavin 3\'-O-gallate

Cat. No.: B14785118
M. Wt: 704.6 g/mol
InChI Key: ODDFMQLXQNKFDP-UHFFFAOYSA-N
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Description

Theaflavin-3’-gallate is a polyphenolic compound predominantly found in black tea. It is one of the major theaflavin derivatives formed during the fermentation process of tea leaves. This compound is known for its significant health benefits, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Theaflavin-3’-gallate is synthesized through the enzymatic oxidation of catechin monomers in fresh green tea leaves during fermentation. The process involves the condensation of gallocatechin and catechin, catalyzed by polyphenol oxidase . The optimal conditions for this enzymatic reaction include a pH of 4.0, a temperature of 25°C, and a reaction time of 30 minutes .

Industrial Production Methods: Industrial production of theaflavin-3’-gallate typically involves the use of microbial polyphenol oxidase from Bacillus megaterium. This method has been optimized to improve the catalytic efficiency of the enzyme, resulting in higher yields of theaflavin-3’-gallate .

Chemical Reactions Analysis

Types of Reactions: Theaflavin-3’-gallate undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as a prooxidant and induces oxidative stress in carcinoma cells .

Common Reagents and Conditions: Common reagents used in the reactions involving theaflavin-3’-gallate include hydrogen peroxide for oxidation and reducing agents like glutathione for reduction . The reactions are typically carried out under mild conditions to preserve the integrity of the compound.

Major Products: The major products formed from these reactions include oxidized derivatives of theaflavin-3’-gallate, which exhibit enhanced biological activities .

Mechanism of Action

Theaflavin-3’-gallate exerts its effects through multiple mechanisms:

Properties

Molecular Formula

C36H32O15

Molecular Weight

704.6 g/mol

IUPAC Name

[2-[1,2-dihydroxy-9-oxo-4-(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)-5,6,7,8-tetrahydrobenzo[7]annulen-6-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C36H32O15/c37-15-6-22(40)19-11-27(45)35(50-28(19)8-15)18-10-26(44)33(47)31-17(18)3-13(1-2-21(31)39)34-30(12-20-23(41)7-16(38)9-29(20)49-34)51-36(48)14-4-24(42)32(46)25(43)5-14/h4-10,13,27,30,34-35,37-38,40-47H,1-3,11-12H2

InChI Key

ODDFMQLXQNKFDP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(CC1C3C(CC4=C(C=C(C=C4O3)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)C(=CC(=C2O)O)C6C(CC7=C(C=C(C=C7O6)O)O)O

Origin of Product

United States

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